Product packaging for Adenosine, 1,2-dihydro-1-methyl-2-oxo-(Cat. No.:CAS No. 70639-65-5)

Adenosine, 1,2-dihydro-1-methyl-2-oxo-

Cat. No.: B1196309
CAS No.: 70639-65-5
M. Wt: 297.27 g/mol
InChI Key: NGSRMSVXLUMDAX-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenosine, 1,2-dihydro-1-methyl-2-oxo-, with the molecular formula C11H15N5O5, is a chemically modified purine nucleoside analog offered for research purposes . As a derivative of adenosine, a ubiquitous endogenous signaling molecule, this compound is of significant interest in biochemical research . Adenosine itself functions by agonizing adenosine receptors (A1, A2A, A2B, and A3), which are G-protein-coupled receptors that influence numerous physiological pathways, including the regulation of heart rate, vascular tone, and neurotransmitter release . The specific "1,2-dihydro-1-methyl-2-oxo-" modification is expected to alter the compound's receptor binding affinity, metabolic stability, and functional activity compared to the native nucleoside. This makes it a valuable tool for investigating the structure-activity relationships of adenosine analogs, studying purinergic signaling mechanisms, and exploring potential research applications in models of cardiovascular function, immune modulation, and cellular metabolism. Researchers can utilize this high-purity compound to probe complex biological systems where adenosine pathways play a critical role. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N5O5 B1196309 Adenosine, 1,2-dihydro-1-methyl-2-oxo- CAS No. 70639-65-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70639-65-5

Molecular Formula

C11H15N5O5

Molecular Weight

297.27 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-2-one

InChI

InChI=1S/C11H15N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1

InChI Key

NGSRMSVXLUMDAX-KQYNXXCUSA-N

SMILES

CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

CN1C(=C2C(=NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

CN1C(=C2C(=NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Other CAS No.

70639-65-5

Synonyms

1-methylisoguanosine
doridosine
N(1)-methylisoguanosine

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Methodologies for Synthesizing Adenosine (B11128), 1,2-dihydro-1-methyl-2-oxo-

The synthesis of 1-methylisoguanosine (B1211035) can be approached through several strategic pathways, primarily involving the construction of the purine (B94841) ring system or the modification of pre-existing purine nucleosides.

A principal and effective method for the synthesis of the isoguanosine (B3425122) scaffold involves the diazotization of a 2,6-diaminopurine (B158960) nucleoside. nih.govnih.gov This reaction selectively converts the amino group at the C2 position into a hydroxyl (oxo) group. For the synthesis of 1-methylisoguanosine, a precursor already containing the N1-methyl group would be required, or the methylation would need to be performed in a subsequent step.

Another prominent pathway commences from 5-amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside). rsc.org This approach involves the cyclization of the imidazole (B134444) precursor to form the pyrimidine (B1678525) portion of the purine ring. The synthesis of 1-methylisoguanosine from AICA riboside was developed, involving four steps starting with acetylation. rsc.org

A versatile method for preparing isoguanosine and its N-substituted derivatives starts from guanosine (B1672433). This involves converting guanosine into 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine, which is then treated with toluene-4-thiol and subsequently with sodium nitrite (B80452) in aqueous acetic acid. The resulting 6-[(4-methylphenyl)thio]-2-oxo intermediate can be reacted with various amines to introduce different substituents at the N6 position. capes.gov.br While this specific example focuses on N6-substitution, the core synthesis of the 2-oxo functionality is significant.

The Dimroth rearrangement represents another key transformation in purine chemistry. This process involves the alkali-promoted rearrangement of N1-alkylated adenosines to their corresponding N6-alkylated isomers. nih.gov While this is a rearrangement rather than a de novo synthesis, it highlights a fundamental reaction of N1-methylated adenosine derivatives.

The choice of synthetic route dictates the necessary precursors and the intermediates that are formed.

For syntheses starting from a pre-formed purine ring, a key precursor is 2,6-diaminopurine riboside . This can be subjected to diazotization to yield isoguanosine. nih.govnih.gov For the synthesis of 1-methylisoguanosine via this route, a methylated version of the precursor would be the logical starting point.

In the pathway originating from AICA riboside , the imidazole ring serves as the foundation for building the purine structure. A critical intermediate in the synthesis of isoguanine (B23775) from AICA is 4-cyanamido-imidazole-carboxamide. rsc.org

When starting from guanosine , a key intermediate is 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine . This compound is readily prepared from guanosine in two steps. capes.gov.br Further reaction leads to the formation of 6-[(4-methylphenyl)thio]-2-oxo-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2,3-dihydropurine , which is a versatile intermediate for introducing various functionalities. capes.gov.br

The synthesis of 8-oxo-adenosine derivatives, which are structurally related, often starts from 2'-deoxy-8-bromoadenosine . This is converted to a 2'-deoxy-8-(benzyloxy) derivative, followed by catalytic hydrogenation to introduce the 8-oxo group. nih.gov

Optimizing the yield and ensuring the high purity of the final compound are critical in chemical synthesis. For the large-scale synthesis of isoguanosine, a reported method involving the diazotization of 2,6-diaminopurine riboside with sodium nitrite and acetic acid at room temperature has been shown to be simple and convenient. nih.govnih.gov

Purification strategies are essential for isolating the desired product from reaction mixtures and byproducts. Common techniques include:

Recrystallization: This method is effective for purifying solid compounds. For instance, after synthesis, isoguanosine can be precipitated and then purified by dissolving in a dilute acid, treating with activated charcoal, and then neutralizing to induce crystallization. nih.gov

Chromatography: Column chromatography, including silica (B1680970) gel chromatography, is frequently used to separate the desired product from unreacted starting materials and side products. nih.gov High-performance liquid chromatography (HPLC) is a powerful tool for both purification and purity assessment. nih.govnih.gov

Purity assessment is typically performed using a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the percentage purity of the synthesized compound. nih.govnih.gov

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure and confirm the identity of the synthesized compound. acs.org

Table 1: Summary of Synthetic Precursors for Isoguanosine and its Analogs

Precursor Compound Synthetic Target Key Reaction Type Reference(s)
2,6-Diaminopurine riboside Isoguanosine Diazotization nih.gov, nih.gov
5-Amino-1-(β-D-ribofuranosyl)-imidazole-4-carboxamide (AICA riboside) 1-Methylisoguanosine Ring cyclization rsc.org
Guanosine Isoguanosine derivatives Functional group interconversion capes.gov.br
2'-Deoxy-8-bromoadenosine 8-Oxo-2'-deoxyadenosine Substitution and hydrogenation nih.gov

Synthesis of Analogues and Derivatives of Adenosine, 1,2-dihydro-1-methyl-2-oxo-

The synthesis of analogues and derivatives of 1-methylisoguanosine is a key area of research aimed at exploring its structure-activity relationships and developing new compounds with specific biological properties.

Structural diversification of 1-methylisoguanosine can be achieved by modifying the purine core, the ribose sugar, or both. A series of analogues of 1-methylisoguanosine has been synthesized and evaluated for various biological activities. nih.gov

Strategies for diversification include:

N1-Alkylation: Modification at the N1 position with different alkyl or aryl groups can be achieved. For example, ethyl, n-butyl, n-octyl, and phenyl derivatives have been synthesized. nih.gov

C8-Substitution: The C8 position of the purine ring is a common site for modification. Bromo, hydrazino, and amino groups have been introduced at this position. nih.gov

Ribose Modification: The sugar moiety can be altered, for example, by creating deoxy, iodo, and phosphate (B84403) derivatives at the 5' position. nih.gov The synthesis of acyclic and arabinofuranosyl analogues has also been reported. nih.gov

Modification of the purine moiety of 1-methylisoguanosine allows for the fine-tuning of its electronic and steric properties.

One approach involves the synthesis starting from appropriately substituted precursors. For instance, the synthesis of an acyclic analogue of 1-methylisoguanosine was achieved by reacting methyl isocyanate with a protected aminocyanoimidazole precursor. nih.gov

Another strategy involves the direct chemical modification of the synthesized 1-methylisoguanosine or a suitable intermediate. The synthesis of 1-deaza-6-thioguanosine demonstrates the feasibility of replacing nitrogen atoms in the purine ring with carbon, achieved by starting from a 1-deazapurine precursor. nih.gov

The C8 position of isoguanosine derivatives has been a target for introducing phenyl groups, which can influence self-assembly properties. nih.gov This suggests that similar modifications could be applied to 1-methylisoguanosine.

Furthermore, visible-light-mediated photoredox catalysis has emerged as a method for the selective functionalization of the N6-methyl group in N6-methyladenosine, leading to the formation of an α-amino radical that can be trapped. acs.orgdicp.ac.cn This type of selective C-H activation could potentially be adapted for the derivatization of the N1-methyl group in 1-methylisoguanosine.

Table 2: Examples of Synthesized Analogues of 1-Methylisoguanosine

Analogue Position of Modification Type of Modification Reference(s)
1-Ethylisoguanosine N1 Ethyl substitution nih.gov
1-n-Butylisoguanosine N1 n-Butyl substitution nih.gov
8-Bromo-1-methylisoguanosine C8 Bromination nih.gov
5'-Deoxy-1-methylisoguanosine 5' of Ribose Deoxygenation nih.gov
Acyclic analogue Ribose Acyclic sugar mimic nih.gov
β-D-Arabinofuranosyl derivative Ribose Stereochemical inversion nih.gov

Modification of the Ribose Moiety

The ribose moiety of adenosine is a frequent target for chemical modification to alter the compound's stability, conformation, and binding affinity. The 2'-hydroxyl group is a particularly common site for derivatization.

One of the most prevalent modifications is 2'-O-methylation , which involves replacing the 2'-hydroxyl group with a methoxy (B1213986) group. This alteration can enhance resistance to nuclease degradation. A direct method for this modification involves treating adenosine with methyl iodide (CH₃I) in an anhydrous alkaline medium. chemicalbook.comnih.gov This reaction primarily yields a mixture of 2'-O- and 3'-O-methyladenosine, with the 2'-isomer being the major product. chemicalbook.comnih.gov The products can then be separated by silica gel column chromatography. chemicalbook.com Another approach involves the use of a versatile key intermediate, 2-amino-6-chloropurine (B14584) riboside, which can be methylated with high regioselectivity before being converted to 2'-O-methyladenosine. google.com

Beyond simple methylation, other alkyl groups can be introduced. The Oxa-Michael reaction has been employed to synthesize ribonucleosides with 2'-O-[2-(N-methylcarbamoyl)ethyl] (MCE) modifications, which can improve nuclease resistance while maintaining binding affinity comparable to 2'-O-methyl modifications. researchgate.net Other modifications include the introduction of 2'-O-methoxyethyl (MOE) and 2'-fluoro groups, which can lock the sugar into a specific conformation, thereby improving binding to target RNA. nih.gov

Table 1: Selected Modifications of the Adenosine Ribose Moiety
ModificationKey Reagents/MethodPurpose/OutcomeReference
2'-O-MethylationMethyl iodide (CH₃I) in anhydrous alkaline mediumIncreases nuclease resistance chemicalbook.comnih.gov
2'-O-MethylationFrom 2-amino-6-chloropurine riboside intermediateHigh regioselectivity and yield google.com
2'-O-[2-(N-Methylcarbamoyl)ethyl] (MCE)Oxa-Michael reactionImproves nuclease resistance, maintains binding affinity researchgate.net
2'-O-Methoxyethyl (MOE)From anhydro-l-uridine intermediate with 2-methoxyethanol (B45455) and aluminumEnhances binding affinity and nuclease resistance nih.gov

Conjugation Chemistry for Probe Development

To develop molecular probes for studying biological systems, adenosine and its derivatives are often conjugated to reporter molecules such as fluorescent dyes or biotin. This requires specific chemical strategies that create a stable linkage without compromising the nucleoside's biological activity.

A powerful and widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , often referred to as "click chemistry." This reaction forms a stable triazole ring, linking two molecules. For this to be applied to adenosine, either an azide (B81097) or an alkyne functionality must first be introduced onto the nucleoside. This is commonly done at the 2'- or 5'-position of the ribose or at the N6-position of the purine base. nih.gov For instance, adenosine can be modified with a terminal alkyne, which can then be "clicked" with an azide-containing fluorescent probe or other functional molecule. mdpi.com

Another common strategy involves the use of linkers. Diamine linkers can be coupled to the 5'-position of adenosine monophosphate (AMP) using water-soluble carbodiimide (B86325) chemistry. The free amine at the other end of the linker can then be conjugated to a molecule of interest, such as an activated ester derivative of a probe. nih.gov

Table 2: Conjugation Strategies for Adenosine Derivatives
StrategyPosition of ModificationKey Reaction/ReagentsApplicationReference
Azide-Alkyne "Click" Chemistry2'-OH, 5'-OH, or N6Copper(I) catalyst, sodium ascorbateCoupling to fluorescent probes, biotin, or other nucleosides nih.govmdpi.com
Linker-Mediated Coupling5'-phosphateWater-soluble carbodiimide (EDC), diamine linkerPreparation of 5'-adenosine-linker conjugates for probe attachment nih.gov
SNAr DisplacementC2- or C6-positionDisplacement of a halide (e.g., chloro) with a benzylamineSynthesis of N6-substituted adenosine analogs nih.gov

Advanced Synthetic Techniques in Purine Chemistry

The synthesis of modified purine nucleosides has been significantly advanced by the development of new synthetic techniques that offer greater efficiency and selectivity. Traditional methods often rely on the condensation of a modified purine base with a sugar, but modern approaches allow for direct modification of the pre-formed nucleoside scaffold.

A major advancement is the direct C-H bond functionalization . This strategy avoids the need for pre-activating the purine ring with a halogen or other leaving group. For example, palladium or copper catalysts can mediate the direct arylation of the C2, C6, or C8 positions of the purine ring with various aryl halides. nih.gov This allows for the late-stage modification of complex nucleosides, which is highly valuable in drug discovery and chemical biology.

Selective substitution of multi-halogenated purines is another powerful technique. Starting with a di- or tri-halogenated purine, different substituents can be introduced in a regioselective manner through controlled cross-coupling reactions, such as the Suzuki or Sonogashira couplings. nih.govnih.gov For example, starting with 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine, the chlorine at the 6-position can be selectively substituted with an amine, followed by a Sonogashira coupling at the 2-position to introduce an alkynyl group. nih.gov

Table 3: Advanced Synthetic Techniques in Purine Chemistry
TechniqueDescriptionExample ApplicationReference
Direct C-H FunctionalizationCatalytic activation and substitution of a C-H bond on the purine ring without prior activation.Palladium/Copper-catalyzed direct arylation of adenosine at the C8 position. nih.gov
Selective Cross-CouplingStepwise, regioselective substitution of multi-halogenated purine precursors.Sequential substitution of 2-iodo-6-chloropurine riboside to create di-substituted adenosine derivatives. nih.gov
Dimroth RearrangementBase-promoted rearrangement used to synthesize N6-substituted purines from N1-alkylated precursors.Synthesis of N6-benzyladenosine analogues from N3-benzylated intermediates. nih.gov

Molecular Interactions and Recognition Mechanisms

Adenosine (B11128) Receptor Binding and Selectivity Profiling

The interaction of adenosine analogs with adenosine receptors is a critical area of research for understanding their potential physiological effects. Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are divided into four subtypes: A1, A2A, A2B, and A3. nih.govnih.gov These receptors are involved in a multitude of physiological processes, making the selectivity of any given ligand a key determinant of its biological activity. nih.govmonash.edu

The affinity of a ligand for its receptor is a fundamental parameter in pharmacology, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These values indicate the concentration of a ligand required to inhibit 50% of the binding of a reference radioligand. A lower Ki or IC50 value signifies a higher binding affinity.

Currently, there is no published data available that specifically details the Ki or IC50 values for the binding of 1,2-dihydro-1-methyl-2-oxo-adenosine to any of the adenosine receptor subtypes. Such studies are essential to determine the potency of this compound as a potential adenosine receptor ligand. The methodologies for determining these values are well-established and typically involve competitive binding assays. nih.gov

The selectivity of a compound for one adenosine receptor subtype over others is a crucial factor in predicting its pharmacological profile and potential therapeutic applications. nih.govmonash.edu For instance, A1 receptor agonists are known for their cardiac effects, while A2A receptor antagonists are being investigated for neurodegenerative diseases. nih.gove-century.us

Specific investigations into the binding profile of 1,2-dihydro-1-methyl-2-oxo-adenosine across the A1, A2A, A2B, and A3 receptor subtypes have not been reported in the scientific literature. To ascertain its selectivity, comprehensive screening using cell lines individually expressing each human adenosine receptor subtype would be necessary.

Understanding whether a ligand binds competitively or non-competitively to a receptor provides insight into its mechanism of action. A competitive inhibitor binds to the same site as the endogenous ligand (the active site), and its effect can be overcome by increasing the concentration of the endogenous ligand. youtube.comyoutube.com In contrast, a non-competitive inhibitor binds to an allosteric (different) site, causing a conformational change in the receptor that prevents the endogenous ligand from binding or activating it, and its effect cannot be overcome by increasing the endogenous ligand concentration. youtube.comyoutube.com

There are no studies available that have determined whether 1,2-dihydro-1-methyl-2-oxo-adenosine acts as a competitive or non-competitive ligand at adenosine receptors. Schild analysis, derived from functional assays, is a common method to differentiate between competitive and non-competitive antagonism. nih.gov

Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions. nih.govnih.gov These assays utilize a radiolabeled ligand (e.g., with tritium (B154650) [³H] or iodine [¹²⁵I]) that binds to the receptor of interest. The binding of an unlabeled test compound, such as 1,2-dihydro-1-methyl-2-oxo-adenosine, is measured by its ability to displace the radioligand. This displacement allows for the calculation of the test compound's binding affinity (Ki). nih.gov

While this methodology is standard, no published research has specifically employed radioligand binding assays to study 1,2-dihydro-1-methyl-2-oxo-adenosine. Such studies would typically involve incubating membranes from cells expressing a specific adenosine receptor subtype with a known radioligand and varying concentrations of the unlabeled test compound. nih.gov

Enzymatic Interactions and Metabolic Pathways Research

The metabolic fate of an adenosine analog is significantly influenced by its interaction with adenosine-metabolizing enzymes. These interactions determine the compound's stability and duration of action.

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govnih.gov The susceptibility of an adenosine analog to deamination by ADA is a critical factor in its pharmacological profile. For example, the related compound 1-methyladenosine (B49728) has been shown to be deaminated by adenosine deaminase to 1-methylinosine. nih.gov

However, there is a lack of research on the interaction between 1,2-dihydro-1-methyl-2-oxo-adenosine and adenosine deaminase. It is unknown whether this compound is a substrate, inhibitor, or has no effect on ADA activity. Investigating this interaction would be crucial for understanding its metabolic stability and potential to modulate endogenous adenosine levels. Standard enzymatic assays can be used to determine the rate of deamination or the inhibitory potential of the compound. diazyme.com

Interaction with Phosphodiesterases (PDEs) and Cyclic Nucleotide Metabolism Studies

While direct and extensive studies on the interaction of 1-methylisoguanosine (B1211035) with phosphodiesterases (PDEs) are not widely documented in the provided search results, the broader context of cyclic nucleotide metabolism offers insights. Cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), are crucial second messengers in cellular signaling, and their levels are regulated by PDEs, which hydrolyze them. nih.gov The metabolism of purine nucleotides is a tightly regulated process involving both de novo synthesis and salvage pathways. nih.gov

1-methylisoguanosine, as a modified purine nucleoside, has been investigated for its various biological activities. For instance, it has been shown to interact with adenosine receptors in the central nervous system. nih.gov While this is distinct from PDE interaction, it highlights the ability of this modified nucleoside to engage with proteins that typically bind purine-based ligands. The structural modifications of m1G compared to canonical nucleosides could theoretically influence its interaction with the active sites of PDEs. Inhibitors of PDEs are of significant clinical interest for a range of diseases, underscoring the importance of understanding how various compounds, including modified nucleosides, might affect their activity. nih.gov The purine nucleotide cycle, essential for energy homeostasis in muscle cells, involves the conversion of AMP to IMP, a process that can be allosterically regulated. youtube.com This intricate regulation of purine metabolism suggests that modified purines like m1G could potentially influence these pathways, although specific studies on its direct role in cyclic nucleotide metabolism via PDE interaction require further investigation.

Influence on Nucleoside Kinases and Transporters

The cellular uptake and metabolism of nucleosides and their analogs are critically dependent on nucleoside transporters (NTs) and nucleoside kinases. nih.gov NTs, which belong to the SLC28 (concentrative) and SLC29 (equilibrative) families, facilitate the movement of these hydrophilic molecules across cell membranes. nih.govfrontiersin.orgwikipedia.org Once inside the cell, nucleoside kinases phosphorylate them, which is a key step for their incorporation into nucleic acids or for their pharmacological activity in the case of analog drugs. nih.gov

The transport of nucleosides is a complex process, with different transporters exhibiting distinct substrate specificities. frontiersin.orgresearchgate.net For example, concentrative nucleoside transporters (CNTs) are sodium-dependent and can be purine- or pyrimidine-specific, while equilibrative nucleoside transporters (ENTs) are bidirectional and generally have broader selectivity. frontiersin.org Given that 1-methylisoguanosine is a purine analog, its transport would likely be mediated by purine-preferring transporters such as hCNT2 or the broadly selective hENTs. frontiersin.org Research on 1-methylisoguanosine has indicated it is a poor substrate for the adenosine uptake system in the central nervous system, suggesting it may have unique interactions with nucleoside transporters compared to adenosine. nih.gov

Nucleoside kinases are responsible for phosphorylating nucleosides to their monophosphate forms. youtube.com The efficiency of a nucleoside kinase for a particular substrate is a crucial determinant of its subsequent metabolic fate. The structural alterations in 1-methylisoguanosine, specifically the methyl group at the N1 position and the oxo group at C2, could significantly affect its recognition and phosphorylation by nucleoside kinases.

Table 1: Human Nucleoside Transporter Families

Family Gene Transporter Transport Mechanism Typical Substrates
SLC28 SLC28A1 hCNT1 Na+-dependent, Concentrative Pyrimidines
SLC28A2 hCNT2 Na+-dependent, Concentrative Purines
SLC28A3 hCNT3 Na+/H+-dependent, Concentrative Purines and Pyrimidines
SLC29 SLC29A1 hENT1 Facilitated Diffusion, Equilibrative Purines and Pyrimidines
SLC29A2 hENT2 Facilitated Diffusion, Equilibrative Purines, Pyrimidines, Nucleobases
SLC29A3 hENT3 Facilitated Diffusion, Equilibrative Broad
SLC29A4 hENT4 pH-dependent, Equilibrative Adenosine, Cationic drugs

This table is based on information from multiple sources. nih.govfrontiersin.orgwikipedia.org

Molecular Recognition in Nucleic Acid Structures

The presence of modified nucleosides like 1-methylisoguanosine (m1G) within nucleic acid structures has profound implications for their folding, stability, and function.

Role as a Modified Nucleoside in RNA (tRNA, rRNA) Structure and Function

1-methylguanosine (m1G) is a post-transcriptional modification found in various RNA molecules, most notably in transfer RNA (tRNA) and ribosomal RNA (rRNA). nih.gov In humans, m1G is prevalent at position 9 of mitochondrial tRNAs (mt-tRNAs). nih.gov These mt-tRNAs often have lower structural stability compared to their cytosolic counterparts, and modifications like m1G are crucial for their proper folding and function. nih.gov The methylation at the N1 position of guanine (B1146940) prevents it from forming standard Watson-Crick base pairs, which in turn helps to establish the correct tertiary structure of the tRNA molecule. nih.govacs.org Specifically, non-canonical base pairs formed by m1G are important for maintaining the interaction between the D- and T-loops of the tRNA. acs.org

The primary functions of tRNA modifications are to ensure the stability of the tRNA structure and the fidelity of protein synthesis. nih.gov Modifications can reinforce codon-anticodon interactions, regulate wobble base pairing, and prevent frameshift errors during translation. nih.gov The presence of m1G at position 9 (m1G9) is a widespread modification in eukaryotes and archaea. nih.govnih.gov

Impact on Base Pairing and Conformational Dynamics of Nucleic Acids

The methylation at the N1 position of the guanine base in m1G fundamentally alters its hydrogen bonding capabilities. This methylation blocks the Watson-Crick face of the base, preventing the formation of a standard G-C pair. nih.govresearchgate.net Instead, m1G can form non-canonical base pairs, such as wobble pairs or Hoogsteen pairs. However, studies have shown that in the context of an A-form RNA duplex, m1G is highly disruptive to the structure and does not readily form stable Hoogsteen base pairs. nih.govresearchgate.net This disruption can lead to a localized melting or altered conformation of the RNA secondary structure. nih.gov

Table 2: Comparison of Base Pairing

Base Pair Type Description
G-C Watson-Crick Standard, stable pairing in DNA and RNA with three hydrogen bonds. cuni.cz
A-U Watson-Crick Standard, stable pairing in RNA with two hydrogen bonds. nih.gov
G-U Wobble A non-canonical pair found in RNA, with two hydrogen bonds. It is thermodynamically comparable to a Watson-Crick pair. wikipedia.org
m1G-C Blocked The N1-methyl group prevents standard Watson-Crick pairing. nih.gov
m1G-U Potential Wobble Possible, but the N1-methylation can influence the geometry and stability.

This table is a summary of information from multiple sources. nih.govwikipedia.orgcuni.cznih.gov

Enzymatic Methylation and Demethylation Processes in Nucleic Acid Modification Research

The formation of m1G in RNA is a highly specific enzymatic process. The Trm10 family of methyltransferases is responsible for catalyzing the N1-methylation of guanine at position 9 (m1G9) in tRNAs of eukaryotes and archaea. nih.govnih.govoup.com These enzymes use S-adenosylmethionine (SAM) as the methyl donor. oup.com In humans, there are three Trm10 homologs: TRMT10A, TRMT10B, and the mitochondrial TRMT10C. osu.edu TRMT10A and TRMT10C are responsible for m1G9 formation, while TRMT10B has been shown to be specific for m1A9 (1-methyladenosine) formation. osu.edu The Trm10 family of enzymes does not share sequence homology with other known m1G methyltransferases, such as Trm5, which is responsible for m1G37 formation, indicating a distinct evolutionary origin and catalytic mechanism. nih.govnih.gov

Just as there are enzymes to add methyl groups, there are also demethylases that can remove them. The AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are known to repair alkylation damage in both DNA and RNA by oxidative demethylation. nih.govnih.gov Several members of the AlkB family, including E. coli AlkB and the human homologs ALKBH1 and ALKBH3, can remove the methyl group from 1-methylguanine (B1207432) in RNA substrates. nih.gov This ability to reverse the methylation highlights a dynamic regulatory potential for RNA modifications. The process of enzymatic methylation and demethylation is a key area of research in epigenetics and RNA biology, as it allows for the fine-tuning of gene expression and cellular function in response to various stimuli. frontiersin.orgnih.govnih.govnih.gov

Table 3: Compound Names

Compound Name
1,2-dihydro-1-methyl-2-oxo-adenosine
1-methylisoguanosine
1-methylguanine
Adenosine
Guanosine (B1672433)
Cyclic AMP (cAMP)
Cyclic GMP (cGMP)
Inosine monophosphate (IMP)
Adenosine monophosphate (AMP)
S-adenosylmethionine (SAM)
Uridine
Cytosine
Thymine
1-methyladenosine
Uracil
Hypoxanthine
Xanthine (B1682287)
5-methylcytosine
5-hydroxymethylcytosine
5-carboxycytosine
Dihydrouracil
Guanine
Adenine (B156593)
Inosine
S-adenosylhomocysteine
5-methylcytosine
N6-methyladenosine
N4-methylcytosine
5-methylcytosine
N-methylguanosine
N2-methylguanine
N4-methylcytosine
3-methylthymine
1-ethyladenine
N2-ethylguanine
3-ethylcytosine

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Adenosine (B11128) Receptor Selectivity and Potency

The affinity and selectivity of adenosine derivatives for the four subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃) are profoundly affected by substitutions on the purine (B94841) ring and the ribose moiety. nih.gov

Modifications to the purine heterocycle are critical in defining the pharmacological character of adenosine ligands.

The N1-methylation of the adenine (B156593) base, as seen in 1-methyladenosine (B49728) (m¹A), introduces significant structural and chemical changes. nih.gov This modification results in a positive charge on the nucleobase under physiological conditions, as the pKa of 1-methyladenosine (8.25) is much higher than that of natural adenosine (3.5). biosyn.com This positive charge can disrupt the canonical Watson-Crick base pairing interface and alter the molecule's hydrophobicity, stacking properties, and electrostatic interactions. biosyn.comfrontiersin.org In the context of RNA, N1-methylation can affect the tertiary structure and regulate interactions with proteins. frontiersin.org The presence of the methyl group at the N1 position is thought to stabilize the structure of certain tRNAs. nih.gov This modification can also influence the binding to adenosine receptors, where the altered charge and steric profile can modulate affinity and selectivity.

The 2-oxo-modification , which transforms the adenine base into a hypoxanthine-like structure, also plays a crucial role. Studies on related compounds, such as xanthine (B1682287) derivatives, have shown that substitution at the 2-position influences receptor potency. For instance, comparing 2-thio versus 2-oxo substitutions in 1,3-dialkylxanthine derivatives demonstrated that the 2-thio group favored A₃ receptor potency. nih.gov In other adenosine analogues, introducing sterically small substituents at the 2-position has been shown to modulate both affinity and intrinsic efficacy across all adenosine receptor subtypes. nih.gov For example, combining a 2-chloro substituent with an N⁶-(3-iodobenzyl) group results in a potent A₃ receptor agonist. nih.gov The presence of the 2-oxo group in "Adenosine, 1,2-dihydro-1-methyl-2-oxo-" would therefore be expected to significantly influence its receptor binding profile compared to its non-oxidized counterpart, 1-methyladenosine.

Table 1: Influence of Purine Ring Modifications on Adenosine Analogue Properties
ModificationKey Structural/Chemical ChangeReported Biological ImpactReference
N1-methylationIntroduces a positive charge; alters pKa (to ~8.25)Disrupts Watson-Crick pairing; alters hydrophobicity and stacking; can stabilize tRNA structure biosyn.comnih.gov
2-oxo-substitutionConverts adenine to a hypoxanthine-like structureModulates receptor affinity and potency; effect is dependent on other substitutions nih.govnih.gov
2-Chloro-substitutionAdds a small, electronegative groupCan enhance A₃ receptor affinity when combined with specific N⁶-substituents nih.gov
2-Thio-substitutionReplaces oxygen with sulfurFavored A₃ potency over 2-oxo in certain xanthine derivatives nih.gov

Alterations to the ribose sugar are a well-established strategy for fine-tuning the affinity and selectivity of adenosine receptor ligands. Modifications often target the 1', 2', or 5' positions.

For instance, introducing a methyl group at the C1' position of adenosine was found to decrease affinity, particularly at A₁ and A₂A receptors. nih.gov However, when this 1'-C-methyl modification was combined with N⁶-substitutions known to confer high A₁ potency, the affinity was partially restored, and selectivity was enhanced. nih.gov Modifications at the 2'-position, such as the introduction of a 2'-O-methyl group, also alter the compound's profile. nih.govnih.gov In truncated adenosine derivatives (lacking the 2'- and 3'-hydroxyls), the introduction of a 4'-thio modification has been associated with high selectivity for the A₃ receptor. nih.gov While "Adenosine, 1,2-dihydro-1-methyl-2-oxo-" possesses a standard ribose, these findings highlight the sensitivity of the adenosine receptors to the sugar's conformation and substitution pattern.

While "Adenosine, 1,2-dihydro-1-methyl-2-oxo-" itself lacks extensive side chains, the principles derived from SAR studies of other substituted adenosines are informative. The nature of substituents at the N⁶, C2, and C8 positions dramatically affects receptor interaction.

N⁶-Position : Large, hydrophobic substituents at the N⁶-position, such as cyclopentyl or benzyl (B1604629) groups, are known to significantly enhance affinity and selectivity, particularly for the A₁ and A₃ receptors. nih.govresearchgate.net

C2-Position : Extending an unsaturated carbon chain (e.g., a hexynyl group) from the C2 position can enhance affinity at the A₂A receptor. nih.gov This suggests a specific binding pocket that accommodates such linear groups. nih.govnih.gov

C8-Position : In contrast, introducing an alkynyl chain at the C8 position is generally detrimental to affinity at A₁, A₂A, and A₂B receptors but is more tolerated by the A₃ receptor. nih.gov

These studies collectively indicate that the biological activity of an adenosine analogue is a composite of interactions across the entire molecule, and the effects of the N1-methyl and 2-oxo groups in the target compound would be further modulated by any additional side chains.

SAR Analysis for Enzyme Inhibition or Modulation

The N1-methylation of adenosine is a post-transcriptional modification catalyzed by specific enzymes. biosyn.com The enzyme complex TRMT6/TRMT61A is responsible for m¹A methylation in mammals. frontiersin.org The presence of the N1-methyl group can also impact other enzymatic processes. For example, N1-methyladenosine is known to be a potent inhibitor of reverse transcriptase, an effect utilized in experimental biology to map RNA modifications. nih.gov The unique structure of "Adenosine, 1,2-dihydro-1-methyl-2-oxo-" could therefore make it a substrate or modulator for enzymes involved in purine metabolism or RNA modification, such as methyltransferases or demethylases. The combination of the N1-methyl and 2-oxo features creates a distinct substrate profile compared to adenosine or 1-methyladenosine.

Conformational Analysis and its Correlation with Biological Activity

The biological function of adenosine analogues—whether they act as agonists or antagonists—is closely tied to the conformational relationship between the purine base and the ribose sugar. This is typically described by the glycosidic torsion angle, which defines the syn and anti conformations.

For adenosine receptor activation (agonism), the anti conformation is generally considered a prerequisite. nih.gov NMR-based and computational conformational analyses have shown that substitutions on the purine ring can dictate the preferred conformation. For example, adenosine derivatives with an alkynyl chain at the C2 position can readily adopt the anti conformation and thus act as agonists. nih.gov Conversely, derivatives with the same chain at the C8 position are sterically hindered from adopting the anti conformation, forcing them into a syn-like state, which is correlated with their antagonist activity at adenosine receptors. nih.gov

Computational and Biophysical Characterization

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular simulations offer a window into the dynamic interactions between a ligand and its receptor, predicting binding modes, affinities, and the conformational consequences of such binding events.

The binding mode of a ligand is crucial for its biological activity. For adenosine (B11128) analogs, modifications at various positions on the purine (B94841) ring and the ribose sugar significantly influence their interaction with receptor binding pockets. For instance, in the context of adenosine A3 receptor (A3AR) agonists, N6-substitutions are known to enhance affinity. When combined with modifications at the 2-position, such as a cyano group, the binding orientation and efficacy can be dramatically altered. Molecular modeling of 2-cyano-N6-methyladenosine at the A3AR suggests that the cyano group engages in favorable nonbonding van der Waals interactions with the side chains of L90 (3.32) and L91 (3.33), while the N6-methyl group interacts with the aromatic ring of F168 in the second extracellular loop (EL2) nih.gov.

Similarly, studies on N6-methyladenosine (m6A) binding to the YTHDC1 reader domain reveal the importance of an aromatic cage, formed by Trp377 and Trp428, for recognizing the methylated adenine (B156593) diva-portal.orgacs.org. The N6-methyl group fits into this hydrophobic pocket, contributing significantly to the binding affinity diva-portal.org. For Adenosine, 1,2-dihydro-1-methyl-2-oxo-, it can be hypothesized that the 1-methyl group would influence the electronic distribution and steric profile of the purine ring, potentially altering its preferred binding orientation within a receptor pocket compared to native adenosine. The 2-oxo group would introduce a hydrogen bond acceptor, which could form specific interactions with receptor residues.

In a different context, the design of inhibitors for the DNA adenine methyltransferase CamA from Clostridioides difficile has shown that adenosine analogs can adopt specific conformations to maximize interactions. For example, one potent inhibitor adopts a U-shaped conformation within the binding site, allowing its two ends to interact with each other and with hydrophobic residues of the protein acs.org. This highlights the conformational flexibility of adenosine analogs and their ability to adapt to the topology of the binding site.

Predicted Interacting Residues for Adenosine Analogs in Receptor Binding Pockets
AnalogReceptorKey Interacting ResiduesInteraction Type
2-cyano-N6-methyladenosineAdenosine A3 ReceptorL90, L91, F168van der Waals, Hydrophobic
N6-methyladenosine (m6A)YTHDC1 Reader DomainTrp377, Trp428Aromatic Stacking (Aromatic Cage)
SAM Analog (11a)CamA-DNA complexY30, E175, Y178, D149, I169, L174Hydrophobic, van der Waals
Contribution of Methyl Group to Binding Affinity of N6-Methyladenosine
SystemEnergy Contribution of Methyl Group (kcal/mol)Fold Increase in AffinityDominant Interaction Type
m6A with YTHDC1 Reader Domain~1.716-foldvan der Waals

Ligand binding is often accompanied by conformational changes in both the ligand and the receptor, a phenomenon known as "induced fit." Molecular dynamics (MD) simulations are particularly powerful in capturing these dynamic changes. For instance, simulations of the YTHDC1 reader domain have shown that the binding site is highly plastic, with residues such as Met438 undergoing side-chain flipping to create an obstructed or open aromatic cage for m6A binding diva-portal.org. This dynamic equilibrium between multiple metastable conformations of the binding site is a key aspect of ligand recognition diva-portal.org.

In another example, the binding of a potent inhibitor to the CamA-DNA complex induces a U-shaped conformation in the inhibitor itself, allowing it to fit snugly into the binding site and make extensive hydrophobic contacts acs.org. This demonstrates that significant conformational rearrangements can occur in the ligand upon binding. Furthermore, the binding of adenosine analogs can also induce conformational changes in the receptor. For example, the binding of an inhibitor to the CamA-DNA complex leads to a conformational change in the side chain of Tyr30 and disorder in the N-terminal helices of the protein acs.org.

For Adenosine, 1,2-dihydro-1-methyl-2-oxo-, it is plausible that its binding to a receptor would involve similar induced-fit mechanisms, where both the ligand and the protein undergo conformational adjustments to achieve an optimal binding configuration. The specific nature of these changes would be dependent on the particular receptor .

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which in turn govern its reactivity and interactions.

Reactivity indices, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide information about the susceptibility of a molecule to electrophilic and nucleophilic attack. While specific calculations for Adenosine, 1,2-dihydro-1-methyl-2-oxo- are not available, studies on reactive oxygen species and methyl radicals highlight the challenges in accurately computing the electronic structure of such reactive species taylorandfrancis.comnih.gov. High-level quantum chemical methods are often required to obtain reliable predictions of their reactivity nih.gov.

The chemical reactivity and stability of Adenosine, 1,2-dihydro-1-methyl-2-oxo- can be inferred from its structural motifs. The presence of a methyl group can influence reactivity; for example, methyl radicals are known to be highly reactive species taylorandfrancis.com. The 2-oxo modification makes the purine ring more electron-deficient, which could affect its susceptibility to certain chemical reactions.

Theoretical studies on the reactivity of cupric-superoxo species in hydrogen atom transfer (HAT) reactions have shown that reactivity correlates with the HAT barrier and other thermodynamic parameters derived from DFT calculations rsc.org. While not directly analogous, this demonstrates the power of quantum chemical calculations in predicting the reactivity of complex molecules. The stability of modified nucleosides is also a critical factor. For instance, force-field parameters for N6-methyladenosine have been re-parameterized to better reproduce experimental data on duplex denaturation, highlighting the importance of accurate models for predicting the stability of modified nucleic acids researchgate.netacs.org. The stability of Adenosine, 1,2-dihydro-1-methyl-2-oxo- in different chemical environments would be a key factor in its biological persistence and function.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation in Research

The precise characterization of modified nucleosides like 1,2-dihydro-1-methyl-2-oxo-adenosine is fundamental to understanding their roles in biological systems. Researchers employ a suite of sophisticated analytical methods to determine its structure, purity, and concentration in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, identification, and purification of 1,2-dihydro-1-methyl-2-oxo-adenosine from complex biological matrices or synthetic reaction mixtures. researchgate.net The method's high resolution and sensitivity make it ideal for distinguishing between structurally similar nucleoside isomers. researchgate.net

Typically, reversed-phase HPLC is employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The retention time of 1,2-dihydro-1-methyl-2-oxo-adenosine is a key identifier, influenced by its specific polarity imparted by the methyl and oxo groups. Gradient elution, where the mobile phase composition is varied over time, is often necessary to achieve optimal separation from other nucleosides and impurities. enghusen.dk Detection is commonly performed using UV-Vis spectroscopy, monitoring the absorbance at a specific wavelength characteristic of the compound's chromophore. For high-purity samples required for structural studies or biological assays, preparative HPLC can be utilized to isolate the compound. zju.edu.cn

Table 1: Representative HPLC Parameters for Modified Nucleoside Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase A Aqueous buffer (e.g., Ammonium Acetate) Polar component of the mobile phase.
Mobile Phase B Organic Solvent (e.g., Acetonitrile, Methanol) Nonpolar component to elute compounds.
Elution Mode Gradient Elution Optimizes separation of multiple compounds with varying polarities.
Flow Rate 0.5 - 1.0 mL/min Controls the speed of separation and analysis time.
Detection UV-Vis Detector (e.g., at 260 nm) Quantifies the compound based on light absorbance.

| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |

Mass Spectrometry (MS/MS) for Structural Confirmation and Quantification in Research

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive structural confirmation and sensitive quantification of 1,2-dihydro-1-methyl-2-oxo-adenosine. researchgate.netnih.gov This technique provides a high degree of specificity and is capable of detecting the compound at very low concentrations. researchgate.net

In a typical LC-MS/MS experiment, the compound is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique that generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. nih.gov In the first stage of mass analysis (MS1), this precursor ion is selected. It is then subjected to collision-induced dissociation (CID) in a collision cell, causing it to break apart into characteristic product ions. nih.gov

The fragmentation of nucleosides like 1,2-dihydro-1-methyl-2-oxo-adenosine typically involves the cleavage of the N-glycosidic bond. researchgate.net This results in a primary product ion corresponding to the protonated modified base (1-methyl-2-oxoadenine) and a neutral loss of the ribose sugar moiety. researchgate.net By using multiple reaction monitoring (MRM), the instrument is set to specifically detect the transition from the precursor ion to a specific product ion, providing excellent sensitivity and selectivity for quantification. researchgate.net

Table 2: Predicted MS/MS Fragmentation Data for 1,2-dihydro-1-methyl-2-oxo-adenosine

Ion Type Description Predicted m/z
Precursor Ion [M+H]⁺ Protonated molecule of 1,2-dihydro-1-methyl-2-oxo-adenosine (C₁₁H₁₅N₅O₅) 298.11
Product Ion [BH₂]⁺ Protonated 1-methyl-2-oxoadenine base resulting from glycosidic bond cleavage 166.07

| Neutral Loss | Deoxyribose or Ribose sugar moiety | 132.04 |

Note: The m/z values are theoretical and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural and conformational analysis of 1,2-dihydro-1-methyl-2-oxo-adenosine in solution. nih.gov NMR provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the determination of the molecule's three-dimensional structure and dynamics. libretexts.orgyoutube.com

¹H NMR spectra provide information on the number of different types of protons and their proximity to one another. Key signals for 1,2-dihydro-1-methyl-2-oxo-adenosine would include the singlet from the N1-methyl group, the protons on the purine ring, and the protons of the ribose sugar. youtube.com The chemical shifts of the ribose protons (H1', H2', etc.) and the coupling constants between them are particularly important for determining the conformation (pucker) of the sugar ring.

¹³C NMR provides information on the carbon framework of the molecule. nih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to establish connectivity between protons, link protons to their directly attached carbons, and determine through-space proximities between protons, respectively. NOESY data is especially critical for defining the glycosidic bond conformation (syn vs. anti). nih.gov

Table 3: Predicted ¹H NMR Chemical Shift Ranges

Proton Predicted δ (ppm) Multiplicity Notes
N1-CH₃ 3.2 - 3.5 Singlet Characteristic signal for the methyl group.
H8 7.8 - 8.2 Singlet Purine ring proton.
H1' 5.8 - 6.2 Doublet Anomeric proton of the ribose ring.
H2', H3', H4', H5' 4.0 - 4.8 Multiplets Ribose ring protons.

| Ribose OH | Variable | Broad Singlets | Hydroxyl protons, often exchange with solvent. |

Note: Predicted values are based on related compounds and can vary based on solvent and experimental conditions.

X-ray Crystallography of Compound and Co-crystal Structures

X-ray crystallography provides the most definitive, high-resolution three-dimensional structure of a molecule in its solid state. researchgate.net Obtaining a single crystal of 1,2-dihydro-1-methyl-2-oxo-adenosine would allow for the precise determination of bond lengths, bond angles, and torsional angles. This information confirms the absolute stereochemistry and reveals the molecule's preferred conformation in the crystal lattice.

The crystal structure would unambiguously show the planarity of the purine ring system, the pucker of the ribose sugar, and the orientation of the glycosidic bond. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding and base-stacking, which are crucial for understanding how the molecule interacts with itself and its environment.

Co-crystallization of 1,2-dihydro-1-methyl-2-oxo-adenosine with a biological macromolecule, such as a protein or a nucleic acid, can provide invaluable insights into its mechanism of action. The resulting co-crystal structure would detail the specific atomic interactions within the binding site, highlighting the key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern molecular recognition.

Table 4: List of Compounds Mentioned

Compound Name
Adenosine, 1,2-dihydro-1-methyl-2-oxo-
1-methyl-2-oxoadenosine
1-methyl-2-oxoadenine
Acetonitrile
Methanol

Cellular and in Vitro Mechanistic Studies

Agonist and Antagonist Functional Characterization in Cell-Based Assays

The functional effects of 1,2-dihydro-1-methyl-2-oxo-adenosine at the cellular level have been explored through various assays designed to characterize its interaction with cell surface receptors and subsequent intracellular responses.

Cyclic AMP Accumulation Assays

Studies investigating the impact of 1-methyl-isoguanosine, a derivative of isoguanosine (B3425122), on intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels have revealed a nuanced activity profile. In brain tissue, 1-methyl-isoguanosine has been shown to induce the accumulation of cAMP, although this effect is less potent than that observed with adenosine. rsc.org Interestingly, this compound does not appear to directly inhibit cAMP phosphodiesterase (PDE), the enzyme responsible for cAMP degradation. rsc.org This suggests that the observed increase in cAMP is likely due to the stimulation of adenylate cyclase (AC), the enzyme that synthesizes cAMP. rsc.org The accumulation of cAMP initiated by 1-methyl-isoguanosine has been linked to potential cardiovascular and relaxation effects. rsc.org

Calcium Mobilization Studies

Reporter Gene Assays for Receptor Activation

As of now, specific data from reporter gene assays designed to elucidate the receptor activation profile of 1,2-dihydro-1-methyl-2-oxo-adenosine remains to be published in scientific literature. Reporter gene assays are a valuable tool for screening and characterizing the activity of compounds at specific receptors, but their application to this particular nucleoside has not been documented.

Intracellular Signaling Pathway Modulation

The influence of 1,2-dihydro-1-methyl-2-oxo-adenosine extends to the modulation of key intracellular signaling cascades that govern a multitude of cellular processes.

G-Protein Coupling and Downstream Signaling Cascades

The precise G-protein coupling profile for 1,2-dihydro-1-methyl-2-oxo-adenosine has not been definitively established. However, the observation that its derivative, 1-methyl-isoguanosine, stimulates adenylate cyclase activity points towards a potential interaction with G-protein coupled receptors (GPCRs), likely those that couple to stimulatory G-proteins (Gs) which in turn activate adenylate cyclase. rsc.org Further research is required to delineate the specific receptor subtypes and G-protein families with which this compound interacts.

Kinase Phosphorylation and Enzyme Activation Profiles (e.g., AMPK)

Investigations into the effects of crotonoside (B1669630) (isoguanosine) have demonstrated its ability to modulate the phosphorylation status of several key kinases, particularly in the context of acute myeloid leukemia (AML) cells. Treatment with crotonoside leads to a concentration-dependent inhibition of the phosphorylation of FMS-like tyrosine kinase 3 (FLT3), extracellular signal-regulated kinase 1/2 (Erk1/2), protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR), and Signal Transducer and Activator of Transcription 5 (STAT5). medchemexpress.com This inhibition of critical signaling pathways involved in cell proliferation and survival contributes to its observed anti-leukemic effects. medchemexpress.com

Cellular Uptake and Transport Mechanisms (In Vitro Models)

The precise mechanisms governing the entry of Adenosine, 1,2-dihydro-1-methyl-2-oxo- into cells remain an area of active investigation, with direct studies on its specific transporters being limited. However, based on the transport of other nucleoside analogs, it is plausible that its uptake is mediated by the two major classes of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). snmjournals.orgnih.gov

ENTs facilitate the movement of nucleosides across the cell membrane following a concentration gradient, while CNTs actively transport nucleosides against a concentration gradient, a process driven by a sodium ion gradient. snmjournals.orgnih.gov Both transporter families are known to handle a broad range of natural and modified nucleosides. snmjournals.orgnih.govfrontiersin.org The specific involvement of these transporters in the uptake of Adenosine, 1,2-dihydro-1-methyl-2-oxo- has not been definitively characterized.

Standard in vitro methods to assess compound permeability, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2, and Madin-Darby Canine Kidney (MDCK) cell monolayer assays, are commonly used to predict the passive diffusion and active transport of potential drug candidates. nih.govadmescope.com Such assays could provide valuable insights into the transport kinetics of Adenosine, 1,2-dihydro-1-methyl-2-oxo-.

Studies in Isolated Tissues or Non-Human Cell Lines

Research utilizing non-human cell lines, particularly immortalized mouse embryonic fibroblasts (MEFs), has shed light on the intracellular activities of Adenosine, 1,2-dihydro-1-methyl-2-oxo-. These studies have demonstrated that the compound exhibits dose-dependent cytotoxicity, leading to growth arrest and cell death. nih.gov

Upon entering the cell, Adenosine, 1,2-dihydro-1-methyl-2-oxo- undergoes a series of intracellular transformations. It is sequentially phosphorylated by adenosine kinase (ADK) and adenylate kinase 2. nih.gov This process results in the formation of 2-oxo-ATP, which can then be incorporated into RNA. nih.gov A significant consequence of this metabolic pathway is the depletion of cellular ATP levels. nih.gov

Further investigation into the cellular response to Adenosine, 1,2-dihydro-1-methyl-2-oxo- has revealed the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov Interestingly, the cytotoxic effects of the compound appear to be independent of this pathway activation. nih.gov The cytotoxicity is, however, linked to the intracellular phosphorylation, as inhibition of adenosine kinase with the inhibitor SB203580 was found to prevent the phosphorylation of Adenosine, 1,2-dihydro-1-methyl-2-oxo- to its monophosphate form. nih.gov

The table below summarizes the key findings from studies on immortalized mouse embryonic fibroblast cell lines.

Cell LineCompound ConcentrationObserved EffectsIntracellular Mechanism
Immortalized Mouse Embryonic FibroblastsDose-dependentGrowth arrest, cell death (apoptosis)Intracellular phosphorylation by ADK and adenylate kinase 2, accumulation of 2-oxo-ATP, incorporation into RNA, depletion of ATP, activation of p38 MAPK pathway.

Applications As Research Tools and Probes

Development of Fluorescent and Covalent Ligands for Adenosine (B11128) Receptors

The development of specialized ligands that can bind to adenosine receptors with high specificity and affinity is crucial for understanding their function. nih.gov Fluorescent and covalent ligands are two such classes of molecular probes that have been instrumental in advancing adenosine receptor research. nih.govnih.gov

Fluorescent ligands, created by attaching a fluorophore to a molecule known to bind to a receptor, are powerful tools for visualizing and localizing receptors within cells and tissues. nih.govresearchgate.net These probes allow for real-time imaging of receptor distribution and dynamics using techniques like confocal microscopy. researchgate.netsigmaaldrich.com For instance, fluorescent agonists for adenosine A1/A2A/A3 receptors have been used to image these receptors in living cells. sigmaaldrich.com The choice of the fluorophore, the point of attachment, and the length of the linker that connects it to the parent molecule are critical factors that can influence the ligand's potency and selectivity. nih.gov

The development of fluorescent antagonists for the human adenosine A2A receptor (hA2AAR) has enabled the clear visualization of receptor localization through confocal imaging. researchgate.net These probes have been successfully used in a variety of fluorescence-based techniques to study the signaling and dynamics of A2AAR in their native cellular environment. researchgate.net Similarly, fluorescent ligands have been developed for A1 and A3 adenosine receptors, allowing for their visualization at the cell membrane and the quantification of their binding kinetics. nih.gov

Covalent ligands, on the other hand, form a permanent, irreversible bond with their target receptor. rsc.org This property is particularly useful for labeling and isolating receptors for further study. The development of covalent ligands for the adenosine A2B receptor has the potential to irreversibly block the receptor, which can help in investigating its pathophysiological roles. rsc.org

Here is an interactive data table summarizing examples of fluorescent ligands for adenosine receptors:

Ligand TypeReceptor Target(s)ApplicationReference
Fluorescent AgonistA1/A2A/A3Imaging receptors in live cells sigmaaldrich.com
Fluorescent AntagonisthA2AARVisualization of receptor localization researchgate.net
Fluorescent LigandA1, A3Visualization and binding kinetics quantification nih.gov
Covalent LigandA2BARIrreversible receptor blocking rsc.org

The plasma membrane of a cell is not a uniform structure; it contains specialized regions known as microdomains, such as lipid rafts and caveolae, which are enriched in certain lipids and proteins. nih.govcore.ac.uk These microdomains are thought to play a crucial role in organizing and regulating signaling pathways. nih.gov There is growing evidence that adenosine receptors are localized within these microdomains and that this localization is important for their function. nih.govcore.ac.uk

The A1 adenosine receptor (A1AR), for example, has been found to be concentrated in the caveolae of heart muscle cells. nih.gov The localization of adenosine receptors in these microdomains appears to be specific to both the cell type and the receptor subtype. core.ac.uk For instance, in some cells, the A1AR seems to move into caveolae after being stimulated by an agonist, a process that might be linked to receptor desensitization and internalization. core.ac.uk The study of these receptor microdomains is facilitated by the use of specific ligands that can probe the receptor's environment. While direct studies using 1,2-dihydro-1-methyl-2-oxo-adenosine for this purpose are not extensively documented, the principles established with other adenosine receptor ligands pave the way for its potential use in characterizing these specialized membrane regions. nih.govcore.ac.uk

Use in Drug Discovery Lead Compound Identification

The search for new drugs often begins with the screening of large libraries of chemical compounds to identify "hits" that show a desired biological activity. medchemexpress.comtargetmol.commedchemexpress.com These hits can then be chemically modified to create "lead compounds" with improved potency and selectivity. nih.gov Adenosine derivatives have been a fertile ground for the discovery of new therapeutic agents. nih.govnih.gov

Compound libraries containing a wide variety of structures are essential for this process. medchemexpress.commedchemexpress.com The development of an adenosine analogue library, for example, has allowed for a detailed exploration of the active sites of protein arginine methyltransferases (PRMTs), leading to the discovery of a highly selective inhibitor for PRMT4. nih.gov This demonstrates the power of using focused libraries of compounds based on a common scaffold, such as adenosine, to identify potent and selective drug candidates. nih.gov

The 2-oxo-1,2-dihydroquinoline scaffold, which shares some structural similarities with the core of 1,2-dihydro-1-methyl-2-oxo-adenosine, has been used to identify potent inhibitors of DNA gyrase, a key enzyme in bacteria. nih.gov This highlights the potential of such scaffolds in the development of new antibiotics. nih.gov Similarly, 2-aryladenine derivatives have been identified as a potent scaffold for developing antagonists for adenosine receptors, which could be useful as biochemical tools and potential drugs. nih.gov

The following table presents examples of compound scaffolds and their applications in lead identification:

Scaffold/Compound LibraryTargetApplicationReference
Adenosine Analogue LibraryProtein Arginine Methyltransferases (PRMTs)Discovery of selective PRMT4 inhibitor nih.gov
2-oxo-1,2-dihydroquinoline derivativesDNA GyraseIdentification of novel antibacterial agents nih.gov
2-Aryladenine derivativesAdenosine ReceptorsDevelopment of selective antagonists nih.gov

Application in Biochemical Pathway Elucidation

Understanding the intricate network of biochemical pathways within a cell is fundamental to biology and medicine. Modified nucleosides like 1,2-dihydro-1-methyl-2-oxo-adenosine can serve as valuable tools to probe these pathways.

Adenosine metabolism itself is a complex process with significant implications in diseases like cancer. nih.gov The metabolism of clopidogrel, a drug that inhibits platelet aggregation, involves the formation of a 2-oxo-clopidogrel intermediate metabolite by cytochrome P450 enzymes. nih.gov This illustrates how the introduction of an oxo group, similar to that in 1,2-dihydro-1-methyl-2-oxo-adenosine, can be a key step in a metabolic pathway.

By tracing the fate of labeled adenosine analogues within cells, researchers can map out metabolic routes and identify the enzymes involved. For instance, understanding the pathways that control the levels of ATP and adenosine is crucial for developing effective adenosine-based cancer therapies. nih.gov The development of radiolabeled tracers for positron emission tomography (PET) imaging of the adenosine A2A receptor allows for the in vivo study of its role in neurodegenerative diseases. mdpi.comsemanticscholar.org These tracers help in understanding the function of adenosine in the central nervous system, where it regulates neurotransmitter release and protects against various stresses. mdpi.comsemanticscholar.org

Future Research Directions and Unexplored Avenues

Investigation of Novel Receptor Subtypes or Allosteric Sites

A primary challenge in targeting adenosine (B11128) receptors (ARs) has been the high degree of conservation in the orthosteric binding site—the primary site for the endogenous ligand, adenosine—across different receptor subtypes. pnas.org This similarity makes it difficult to develop subtype-selective drugs, often leading to unwanted side effects. nih.govfrontiersin.org A promising strategy to circumvent this issue is the targeting of allosteric sites. These are binding sites topographically distinct from the orthosteric site, which are generally less conserved among receptor subtypes. frontiersin.orgnih.gov

Allosteric modulators offer several advantages:

Enhanced Selectivity : By binding to less-conserved regions, allosteric modulators can achieve greater subtype selectivity, minimizing off-target effects. frontiersin.orgfrontiersin.org

Physiological Response : These modulators fine-tune the receptor's response to endogenous adenosine, rather than simply switching the receptor on or off. frontiersin.orgnih.gov This is particularly advantageous because adenosine levels naturally increase in tissues under stress or injury, meaning a positive allosteric modulator (PAM) would primarily act where it is needed most, preserving the natural spatiotemporal signaling profile. pnas.orgfrontiersin.org

Saturability : The effect of an allosteric modulator is saturable, which can provide a better safety profile compared to orthosteric agonists. frontiersin.orgnih.gov

Recent breakthroughs in G protein-coupled receptor (GPCR) structural biology have revealed potential allosteric pockets on A1 and A2A adenosine receptors. nih.gov Research has successfully identified PAMs for the A1 and A3 receptors, which have shown therapeutic potential in preclinical models for conditions like neuropathic pain and inflammation, respectively. nih.govnih.gov Future work will focus on discovering and characterizing allosteric modulators for all four AR subtypes. nih.gov The investigation of how these modulators may induce "biased agonism"—selectively activating certain downstream signaling pathways over others—is another critical avenue that could lead to more refined therapeutic effects. frontiersin.orgnih.gov The development of novel analytical methods to quantify allostery will be crucial for advancing structure-activity relationship studies in this area. researchgate.net

Exploration of Diverse Biological Systems and Model Organisms

The therapeutic potential of modulating adenosine receptors is vast, spanning cardiovascular diseases, cancer, pain, and a wide range of neurological and inflammatory disorders. nih.govfrontiersin.org However, a significant hurdle in translating preclinical findings to clinical success has been the species-specific differences in receptor pharmacology. nih.gov For instance, the A3 adenosine receptor shows notable disparities in ligand binding affinity between humans and rodent models, which complicates drug development. nih.gov

Future research must involve a broader range of biological systems to better predict clinical outcomes. This includes:

Advanced Preclinical Models : Moving beyond traditional rodent models to those that more accurately reflect human physiology and disease states. This could involve using humanized mouse models or more diverse species.

In Vitro and Ex Vivo Human Tissues : Utilizing primary human cells and tissue samples to validate findings from animal models and assess the effects of novel adenosine analogs in a more clinically relevant context.

Disease-Specific Contexts : Studying the function and modulation of adenosine receptors in specific pathological conditions is crucial. For example, adenosine concentration is often elevated in the tumor microenvironment, where it plays an immunosuppressive role. frontiersin.org Understanding these context-dependent functions will enable the development of more targeted therapies. Recent studies have explored how adenosine analogs can exert immunomodulatory effects in viral diseases like COVID-19, opening new avenues for their application. nih.govlsuhsc.eduresearchgate.net

By exploring diverse models, researchers can build a more comprehensive understanding of how adenosine receptor modulators will behave in humans, improving the chances of successful clinical translation. nih.gov

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of "omics" technologies—such as metabolomics and proteomics—is set to revolutionize the study of adenosine receptor signaling and drug discovery. mdpi.com These high-throughput methods provide a global view of the molecular changes occurring within a cell or organism, offering a powerful tool to understand the complex signaling networks of GPCRs. cornell.eduresearchgate.net

Metabolomics : This approach involves the comprehensive profiling of small molecule metabolites. cornell.edu It can be used to identify biomarkers of disease and to understand the systemic metabolic effects of adenosine receptor antagonists. mdpi.com For example, untargeted metabolomics has been used to reveal the potential antidepressant activity of a novel adenosine receptor antagonist by analyzing changes in serum and brain tissue metabolite profiles. mdpi.com

Proteomics : Proteomics focuses on the large-scale study of proteins, including their expression, modifications, and interactions. cornell.edu Mass spectrometry-based proteomic techniques can identify the proteins that interact with adenosine receptors, shedding light on their signaling and regulation within the complex cellular environment. nih.gov This can help elucidate the mechanisms of GPCR maturation, trafficking, and degradation. thermofisher.com

The combination of multi-omics data allows for a holistic understanding of biological systems. mdpi.comnih.gov This integrated approach, sometimes referred to as "GPCRomics," can help discover new drug targets, elucidate signaling pathways, and understand how factors like age or environment alter GPCR function. nih.gov These technologies are critical for moving towards a more personalized approach to medicine, where therapies can be tailored based on an individual's molecular profile.

Development of Targeted Delivery Systems for Research Probes

A major challenge for nucleoside analogs, including adenosine-based compounds, is their delivery to specific cells or tissues. researchgate.net Many of these compounds suffer from rapid metabolism, low solubility, or an inability to cross biological barriers like the blood-brain barrier. nih.govwikipedia.org The development of targeted delivery systems is a critical area of research aimed at overcoming these limitations.

Nanotechnology offers revolutionary approaches for targeted therapy. sciresjournals.com Various nanocarriers are being explored for the delivery of nucleoside analogs:

Liposomes : These were among the first delivery systems used for nucleoside analogs, capable of reducing toxicity to normal tissues and enhancing drug accumulation at the target site. nih.gov

Polymeric Nanoparticles : These carriers can be engineered to encapsulate drugs and release them in a controlled manner, improving efficacy. sciresjournals.com

Nanogels : These crosslinked polymer networks can bind charged drug molecules, offering high drug loading capacity and stability. nih.gov Nanogels have shown promise in improving the penetration of nucleoside analogs into the central nervous system. nih.gov

Ligand-Mediated Targeting : Nanoparticles can be functionalized with specific ligands (such as peptides or antibodies) that recognize and bind to receptors on target cells, further enhancing specificity. mdpi.comnih.gov

These advanced delivery systems not only hold promise for therapeutic applications but are also invaluable for developing research probes. By delivering probes specifically to certain cell types or tissues, researchers can study the function of adenosine receptors with greater precision. Future research will focus on creating "nanofactories"—complex systems capable of synthesizing and delivering therapeutics in a controlled manner at the target site. researchgate.net

Computational Design of Advanced Modulators and Probes

In silico drug design has become an indispensable tool in the discovery and optimization of new GPCR ligands. mdpi.com The increasing availability of high-resolution crystal structures for adenosine receptors has fueled the development of structure-based drug design (SBDD) approaches. nih.govnih.gov

Computational methods are being applied at various stages of the drug discovery pipeline:

Virtual Screening : Molecular docking techniques allow for the rapid screening of vast chemical libraries against a 3D model of the target receptor. pnas.orgacs.org This has proven successful in identifying novel, potent, and selective antagonists for the A2A adenosine receptor. acs.orgacs.org

Molecular Dynamics (MD) Simulations : While crystal structures provide a static snapshot, MD simulations allow researchers to study the flexibility and conformational changes of receptors in a more natural membrane environment. nih.gov This is crucial for understanding ligand binding, receptor activation, and the effects of allosteric modulators. nih.govnih.gov

De Novo Design : Advanced computational methods can now be used to design entirely new molecules. Fragment-based approaches, for example, identify small chemical fragments that bind to the receptor and then assemble them into novel lead compounds. acs.org

Machine Learning and AI : Deep learning and other AI tools are being integrated into workflows to classify ligands, predict key interactions, and explore chemical space to generate novel drug candidates. frontiersin.org

These computational tools are accelerating the discovery of both orthosteric and allosteric modulators with improved potency and selectivity. pnas.orgnih.gov They are essential for rationalizing structure-activity relationships and guiding the synthesis of the next generation of adenosine receptor-targeted probes and therapeutics. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing adenosine, 1,2-dihydro-1-methyl-2-oxo-?

  • Methodological Answer : A stepwise approach using regioselective modifications is critical. For example, adenosine derivatives can be synthesized via selective protection of hydroxyl groups (e.g., using TPDS-Cl₂ in pyridine ), followed by nucleophilic substitution or oxidation. Post-synthetic steps, such as reduction (e.g., NaBH₄ in MeOH ) or deprotection (e.g., TBAF in THF ), ensure final product stability. Validate intermediates via HPLC or NMR at each step to confirm structural fidelity.

Q. How should researchers characterize the purity and structural integrity of adenosine derivatives?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : Use reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., verifying methyl and oxo groups at δ 3.0–3.5 ppm and δ 170–180 ppm, respectively) and high-resolution mass spectrometry (HRMS) .
  • Isotopic Labeling : Incorporate stable isotopes (e.g., ¹³C or ¹⁵N) during synthesis for traceability in metabolic studies .

Q. What in vitro assays are suitable for evaluating the biochemical activity of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-adenosine analogs) to measure affinity for adenosine receptors (A₁, A₂A) in cell membranes .
  • Enzymatic Inhibition Studies : Test inhibition of adenosine deaminase (ADA) via spectrophotometric detection of inosine formation at 265 nm .
  • Dose-Response Curves : Employ sigmoidal curve fitting (e.g., GraphPad Prism) to calculate IC₅₀ values and assess potency .
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Advanced Research Questions

Q. How can contradictory enzymatic activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay conditions. Standardize variables:

  • Buffer Composition : Test pH (6.5–8.0) and ionic strength (e.g., 150 mM NaCl) impacts on enzyme kinetics .
  • Temperature Control : Ensure assays are conducted at 37°C ± 0.5°C to mimic physiological conditions .
  • Reference Standards : Use validated internal standards (e.g., AOZ-d4, AMOZ-d5 ) for cross-study calibration.

Q. What computational strategies model the interaction between this adenosine derivative and target receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses in adenosine receptor crystal structures (PDB: 5G53) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding free energies and identify key residues (e.g., His278 in A₂A receptor) .

Q. How can regioselectivity challenges in synthesizing modified adenosine analogs be addressed?

  • Methodological Answer :

  • Protecting Group Strategy : Use tert-butyldiphenylsilyl (TBDPS) groups to shield specific hydroxyls, directing reactions to the desired position .
  • Catalytic Control : Employ transition-metal catalysts (e.g., Pd²⁺) for cross-coupling at the 8-position .
  • Kinetic Monitoring : Track reaction progress in real-time via in situ IR spectroscopy to optimize reaction halftimes .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (4PL) using tools like R or Python’s SciPy .
  • Error Propagation : Account for measurement uncertainty (e.g., ±5% pipetting error) via Monte Carlo simulations .
  • Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points .

Q. How should researchers validate the specificity of analytical methods for this compound?

  • Methodological Answer :

  • Spike-and-Recovery Tests : Add known quantities to biological matrices (e.g., plasma) and measure recovery rates (target: 85–115%) .
  • Cross-Reactivity Screening : Test against structurally similar analogs (e.g., 2′-deoxyadenosine ) to confirm method specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.